molecular formula C10H11N3O B11720944 N-hydroxy-1-methyl-1H-indole-4-carboximidamide

N-hydroxy-1-methyl-1H-indole-4-carboximidamide

Cat. No.: B11720944
M. Wt: 189.21 g/mol
InChI Key: BCJXDZGIFOIGOL-UHFFFAOYSA-N
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Description

N-hydroxy-1-methyl-1H-indole-4-carboximidamide is a chemical compound of interest in biomedical research, particularly in the context of immunology and oncology. Its carboximidamide pharmacophore is a key structural feature found in potent inhibitors of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway . IDO1 is an immunomodulatory enzyme that catalyzes the initial, rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway . By depleting tryptophan and producing kynurenine metabolites, IDO1 activity can suppress effector T-cell function and promote immune tolerance within the tumor microenvironment . This mechanism is a significant target for novel cancer immunotherapies. Research-grade compounds like this one are valuable for developing and validating new therapeutic and diagnostic strategies. For instance, structurally related radiofluorinated carboximidamides have been evaluated as potential positron emission tomography (PET) tracers for non-invasively imaging IDO1 expression in tumors, which could serve as a companion diagnostic for IDO1-targeted therapies . Furthermore, the indole nucleus is a privileged structure in medicinal chemistry, being a core component of many natural and synthetic molecules with diverse biological activities . This compound is provided for research purposes to further investigate these and other biological mechanisms.

Properties

IUPAC Name

N'-hydroxy-1-methylindole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJXDZGIFOIGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Protocol

A mixture of 1-methyl-1H-indole-4-carbonitrile (1.0 equiv), hydroxylamine hydrochloride (2.5 equiv), and triethylamine (3.0 equiv) in ethanol is refluxed for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified by silica gel chromatography (ethyl acetate/hexane, 3:1) or recrystallization from ethanol.

Example:

  • Yield: 65–82%

  • Analytical Data:

    • IR (KBr): 3344 cm⁻¹ (N–H stretch), 2218 cm⁻¹ (C≡N stretch, residual nitrile)

    • ¹H NMR (DMSO-d₆): δ 3.74 (s, 3H, N–CH₃), 6.94–8.22 (m, 4H, Ar–H), 9.39 (s, 1H, NH), 11.37 (s, 1H, OH)

Optimization Strategies

  • Solvent Selection: Ethanol is preferred for its ability to solubilize both hydroxylamine and the nitrile precursor while facilitating reflux. Alternative solvents (e.g., DMF, THF) reduce yields due to side reactions.

  • Base Influence: Triethylamine or sodium carbonate neutralizes HCl generated during the reaction, preventing protonation of hydroxylamine and improving nucleophilicity.

Multi-Step Synthesis via Amidoxime Intermediates

For derivatives requiring regioselective functionalization, a two-step protocol involving amidoxime intermediates is employed. This method enhances control over substituent placement on the indole ring.

Step 1: Amidoxime Formation

1-Methyl-1H-indole-4-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime intermediate.

Reaction Conditions:

  • Temperature: 90°C

  • Time: 7 hours

  • Workup: The crude amidoxime is isolated via filtration and washed with cold water.

Step 2: Cyclization or Functionalization

The amidoxime intermediate undergoes cyclization or coupling reactions. For example, HCTU-mediated coupling with N-Boc-L-proline forms 1,2,4-oxadiazole derivatives, which are deprotected to yield final products.

Key Data:

  • Cyclization Agent: HCTU (hexafluorophosphate benzotriazole tetramethyl uronium)

  • Yield after Deprotection: 70–85%

Alternative Routes via Carboxaldehyde Derivatives

A less common route involves formylation of 1-methylindole followed by hydroxylamine treatment. This method is advantageous for introducing additional substituents on the indole ring.

Formylation Step

1-Methylindole undergoes Vilsmeier-Haack formylation to yield 1-methyl-1H-indole-4-carboxaldehyde.

Conditions:

  • Reagents: POCl₃, DMF

  • Temperature: 0°C → room temperature

Hydroxylamine Conjugation

The carboxaldehyde is reacted with hydroxylamine hydrochloride in ethanol, forming the carboximidamide via condensation.

Yield: 55–60%
Limitation: Lower yields compared to nitrile-based routes due to competing side reactions.

Comparative Analysis of Methods

Method Starting Material Yield (%) Purity (%) Key Advantage
Direct Hydroxylamine1-Methylindole-4-carbonitrile65–82>95Simplicity, high reproducibility
Amidoxime Intermediate1-Methylindole-4-carbonitrile70–85>98Enables functionalization diversity
Carboxaldehyde Route1-Methylindole55–6090Flexibility for ring substitution

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:1) effectively separates the product from unreacted nitrile or amidoxime.

  • Recrystallization: Ethanol or methanol/water mixtures yield crystalline products suitable for X-ray diffraction.

Spectroscopic Validation

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 189.21 [M+H]⁺.

  • ¹³C NMR: Distinct signals at δ 158.9 (C=N–OH) and δ 121.4–138.2 (aromatic carbons).

Challenges and Mitigation Strategies

  • Side Reactions: Over-hydroxylation or dimerization is minimized by controlling stoichiometry (hydroxylamine ≤2.5 equiv) and reaction time.

  • Moisture Sensitivity: Reactions are conducted under anhydrous conditions with molecular sieves to prevent hydrolysis.

Industrial-Scale Considerations

  • Cost Efficiency: Direct hydroxylamine addition is preferred for large-scale synthesis due to lower reagent costs.

  • Green Chemistry: Ethanol serves as a renewable solvent, and triethylamine can be recycled via distillation.

Emerging Methodologies

Recent advances focus on catalytic methods using Pd/C or Cu(I) to accelerate nitrile-to-amidine conversions at lower temperatures (50–70°C), though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-1-methyl-1H-indole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified compounds with different functional groups .

Scientific Research Applications

N-hydroxy-1-methyl-1H-indole-4-carboximidamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-hydroxy-1-methyl-1H-indole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 4-carboximidamide group (in the target compound and its analog ) contrasts with 3-carboxamidine in and -carbaldehyde in . Positional differences significantly affect electronic distribution and binding interactions.
  • Functional Group Variations : Carboximidamide derivatives (target compound, ) exhibit higher hydrogen-bonding capacity than carbaldehydes (), which may enhance target binding in biological systems.

Biological Activity

N-hydroxy-1-methyl-1H-indole-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, effects on cellular processes, and potential therapeutic applications, supported by research findings and data tables.

This compound functions primarily through interactions with various enzymes and proteins. Its mechanism involves:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular function.
  • Cell Signaling Modulation : It modulates key signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered responses in cancer cells and other biological systems.
  • Apoptosis Induction : Initial studies indicate that this compound may induce apoptosis selectively in cancer cells, suggesting its potential as an anticancer agent.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : The compound has been reported to induce apoptosis without causing necrosis, highlighting its selective action against malignant cells.
  • Cell Line Studies : In vitro studies have demonstrated effectiveness against several cancer types, including breast and colon cancer .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Antibacterial Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Preliminary data suggest effectiveness against fungal pathogens, which could be beneficial in treating infections resistant to conventional therapies .

This compound interacts with various biomolecules, influencing biochemical pathways:

PropertyDescription
Binding Affinity Binds to active sites of enzymes, modulating their activity.
Metabolic Pathways Involved in energy production and biosynthesis pathways.
Subcellular Localization Targeted to specific organelles, affecting its functional impact.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Study : A study evaluated the compound's effect on breast cancer cell lines (MCF7) and reported a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Efficacy : In a comparative study of various indole derivatives, this compound was among the top performers against E. coli, showing an MIC of 0.025 mg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-hydroxy-1-methyl-1H-indole-4-carboximidamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis of this compound likely involves multi-step pathways, such as:

  • Hydroxylation and amidation of indole precursors (e.g., indole-4-carboxylic acid derivatives) .
  • Condensation reactions with hydroxylamine or hydroxylamine derivatives to form the carboximidamide group, as seen in structurally similar compounds .
  • Optimization : Use kinetic studies (e.g., varying temperature, solvent polarity, and catalyst loading) to improve yield. For example, acetic acid/sodium acetate systems under reflux (3–5 hours) are common for analogous indole derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • NMR spectroscopy : Assign peaks for the indole core, methyl group, and hydroxylamine moiety (e.g., δ 11.98 ppm for N–OH protons in similar structures) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ions around m/z 260–280 for related compounds) .

Q. What experimental protocols are recommended for assessing solubility and stability?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or HPLC .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and oxidative conditions. Monitor via TLC or LC-MS for decomposition products .

Q. How can computational modeling aid in understanding its reactivity?

  • Approach :

  • Perform density functional theory (DFT) calculations to map electron density on the carboximidamide group, predicting nucleophilic/electrophilic sites .
  • Use molecular dynamics (MD) simulations to study solvation effects and interactions with biological targets (e.g., enzymes) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral or crystallographic data?

  • Case Example : If NMR signals for the hydroxylamine group conflict with X-ray

  • Validate via variable-temperature NMR to detect tautomerism or dynamic effects .
  • Re-refine crystallographic data using SHELXTL to check for disorder or partial occupancy .
    • Statistical Validation : Apply chi-squared tests to crystallographic residuals or use Bayesian analysis for spectral deconvolution .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

  • Methodology :

  • Kinetic assays : Measure inhibition constants (K_i) for enzyme targets (e.g., α-glucosidase) using Michaelis-Menten kinetics .
  • Isotopic labeling : Incorporate ¹⁵N or ¹³C into the carboximidamide group to track metabolic pathways via LC-MS/MS .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., indole-targeting enzymes) .

Q. What advanced techniques are available to analyze conflicting bioactivity data across studies?

  • Approach :

  • Conduct meta-analysis of IC₅₀ values from multiple assays, accounting for variability in cell lines or assay conditions .
  • Use machine learning (e.g., random forest models) to identify structural features correlated with activity discrepancies .

Q. How can the compound’s safety profile be systematically evaluated in lab settings?

  • Protocols :

  • Follow NFDI4Chem guidelines for handling hygroscopic or reactive intermediates (e.g., use inert atmosphere, Schlenk techniques) .
  • Perform AMES tests for mutagenicity and MTT assays for cytotoxicity in mammalian cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.